molecular formula C10H11ClF3N B1429154 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS No. 1108698-58-3

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Cat. No.: B1429154
CAS No.: 1108698-58-3
M. Wt: 237.65 g/mol
InChI Key: XHYOSQMVVNPZEP-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is an organic compound with the chemical formula C10H11ClF3N. It is a white solid that is soluble in water and organic solvents. This compound is commonly used as a pharmaceutical intermediate and in organic synthesis reactions .

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted cyclopropanamines and their derivatives .

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once bound to its target, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYOSQMVVNPZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738411
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108698-58-3
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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